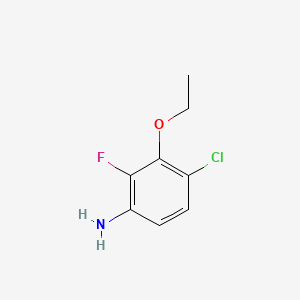

4-Chloro-3-ethoxy-2-fluoroaniline

Description

BenchChem offers high-quality 4-Chloro-3-ethoxy-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-ethoxy-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethoxy-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVBUBBCVRLCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275189 | |

| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-31-9 | |

| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-ethoxy-2-fluoroaniline

Introduction: The Significance of Polysubstituted Anilines in Modern Chemistry

Anilines, particularly those bearing multiple halogen and alkoxy substituents, represent a cornerstone of synthetic chemistry. Their unique electronic and structural properties make them invaluable precursors in the development of a wide array of functional molecules, from life-saving pharmaceuticals to advanced materials. The strategic placement of chloro, fluoro, and ethoxy groups on the aniline scaffold, as seen in 4-Chloro-3-ethoxy-2-fluoroaniline, provides a versatile platform for molecular design. The interplay of these substituents significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a sought-after intermediate for drug discovery professionals and materials scientists. This guide provides an in-depth, field-proven methodology for the synthesis of this important compound, emphasizing the causal relationships behind the experimental choices and ensuring a robust and reproducible protocol.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-Chloro-3-ethoxy-2-fluoroaniline is most effectively approached through a four-step sequence, commencing with the commercially available 1-ethoxy-3-fluoro-2-nitrobenzene. This strategy is predicated on a logical progression of functional group transformations: reduction of the nitro group, protection of the resulting amine, regioselective chlorination, and final deprotection.

Caption: Overall synthetic workflow for 4-Chloro-3-ethoxy-2-fluoroaniline.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 3-Ethoxy-2-fluoroaniline via Reduction

The initial step involves the reduction of the nitro group in 1-ethoxy-3-fluoro-2-nitrobenzene. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions, which preserve the other functional groups on the aromatic ring.

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro compounds.[1] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure. The use of an alcoholic solvent like methanol or ethanol ensures good solubility of the starting material and the product.

| Parameter | Condition/Reagent | Purpose |

| Starting Material | 1-Ethoxy-3-fluoro-2-nitrobenzene | Commercially available precursor.[2][3] |

| Reagent | Hydrogen Gas (H₂) | The reducing agent. |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Facilitates the reduction of the nitro group. |

| Solvent | Methanol or Ethanol | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room Temperature | Mild conditions prevent side reactions. |

| Pressure | 1-4 atm | Sufficient for efficient hydrogenation. |

Experimental Protocol:

-

In a suitable hydrogenation vessel, dissolve 1-ethoxy-3-fluoro-2-nitrobenzene (1.0 eq) in methanol (15 mL per gram of substrate).

-

Carefully add 10% Pd/C (2-5 mol%) to the solution under an inert atmosphere.

-

Seal the vessel and purge the system with nitrogen gas 3-5 times to remove any oxygen.

-

Introduce hydrogen gas to a pressure of 1-4 atm.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with additional methanol.

-

Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude 3-ethoxy-2-fluoroaniline, which can often be used in the next step without further purification.

Step 2: Protection of the Amino Group via Acetylation

The amino group of 3-ethoxy-2-fluoroaniline is highly activating and can lead to multiple side reactions during the subsequent electrophilic chlorination. Therefore, it is crucial to protect it as an acetamide. This moderately deactivating group still directs ortho- and para-, but in a more controlled manner.[4]

Rationale: Acetic anhydride is a readily available and effective acetylating agent. The reaction can be carried out in pyridine, which acts as both a solvent and a base to neutralize the acetic acid byproduct.[5]

| Parameter | Condition/Reagent | Purpose |

| Starting Material | 3-Ethoxy-2-fluoroaniline | Product from the previous step. |

| Reagent | Acetic Anhydride (Ac₂O) | Acetylating agent. |

| Solvent/Base | Pyridine | Solubilizes reactants and neutralizes byproduct. |

| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction. |

Experimental Protocol:

-

Dissolve 3-ethoxy-2-fluoroaniline (1.0 eq) in pyridine (5 mL per gram of aniline) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-ethoxy-2-fluorophenyl)acetamide.

Step 3: Regioselective Chlorination

This is the key step where the chlorine atom is introduced at the 4-position of the aromatic ring. The regioselectivity is governed by the directing effects of the substituents present. The powerful ortho-, para-directing acetamido and ethoxy groups work in concert to direct the incoming electrophile to the desired position.

Mechanistic Rationale: The acetamido group at position 1 and the ethoxy group at position 3 are both ortho-, para-directing. The position para to the strongly activating acetamido group (position 4) is highly favored. This position is also ortho to the ethoxy group, further enhancing its activation. N-Chlorosuccinimide (NCS) is an excellent source of electrophilic chlorine for activated aromatic systems.[6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. 1-Ethoxy-3-fluoro-2-nitrobenzene 95% | CAS: 1233952-97-0 | AChemBlock [achemblock.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isca.me [isca.me]

A Technical Guide to the Spectral Analysis of 4-Chloro-3-ethoxy-2-fluoroaniline

This in-depth technical guide provides a detailed analysis of the expected spectral data for 4-chloro-3-ethoxy-2-fluoroaniline, a substituted aniline of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous compounds and established principles of spectroscopic interpretation to provide a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of halogenated and alkoxy-substituted anilines.

Introduction to 4-Chloro-3-ethoxy-2-fluoroaniline

4-Chloro-3-ethoxy-2-fluoroaniline is a polysubstituted aromatic amine. The unique arrangement of a chloro, ethoxy, and fluoro group, in addition to the amino group, on the benzene ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. Substituted anilines are pivotal building blocks in the synthesis of a wide range of biologically active molecules, including antimalarial and anticancer agents.[1] The electronic effects of the various substituents—the electron-donating amino and ethoxy groups, and the electron-withdrawing and inductively effecting chloro and fluoro groups—create a complex interplay that significantly influences the chemical environment of each atom and bond within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-chloro-3-ethoxy-2-fluoroaniline is predicted to exhibit distinct signals for the aromatic protons and the ethoxy group protons. The chemical shifts are influenced by the electronic nature and position of the substituents.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H (H-5) | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz |

| Aromatic-H (H-6) | 6.6 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 1-2 Hz |

| -NH₂ | 3.5 - 4.5 | Broad singlet (s) | - |

| -OCH₂CH₃ | 3.9 - 4.2 | Quartet (q) | J(H-H) ≈ 7 Hz |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | J(H-H) ≈ 7 Hz |

Interpretation and Rationale:

-

Aromatic Protons: The two aromatic protons, H-5 and H-6, will be coupled to each other and will also exhibit coupling to the fluorine atom at the C-2 position. The fluorine atom will have a more significant through-bond coupling to the ortho proton (H-5) and a smaller meta coupling to H-6.

-

Amino Protons: The protons of the primary amine group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

-

Ethoxy Group: The ethoxy group will present as a quartet for the methylene (-OCH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.

To further refine these predictions, computational NMR prediction tools can be employed. Websites like NMRDB.org offer free ¹H NMR prediction based on chemical structures.[2][3]

Workflow for ¹H NMR Prediction

Caption: Workflow for generating a predicted ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and two signals for the ethoxy group carbons. The chemical shifts are heavily influenced by the electronegativity of the directly attached substituents and resonance effects.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 140 - 145 |

| C-2 (-F) | 150 - 155 (doublet, ¹J(C-F) ≈ 240-250 Hz) |

| C-3 (-OEt) | 145 - 150 |

| C-4 (-Cl) | 120 - 125 |

| C-5 | 115 - 120 (doublet, ²J(C-F) ≈ 20-25 Hz) |

| C-6 | 110 - 115 (doublet, ³J(C-F) ≈ 5-10 Hz) |

| -OCH₂CH₃ | 65 - 70 |

| -OCH₂CH₃ | 14 - 16 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons directly attached to the electronegative fluorine (C-2) and oxygen (C-3) atoms will be significantly deshielded and appear at lower field. The carbon bearing the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will show smaller couplings to the fluorine atom.

-

Ethoxy Group Carbons: The chemical shifts for the ethoxy group carbons are standard for this functional group.

Predicted Infrared (IR) Spectral Data

The IR spectrum will display characteristic absorption bands for the N-H, C-H, C-O, C-N, C-F, and C-Cl bonds, as well as aromatic C=C stretching vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 2980 | Medium |

| N-H bend (scissoring) | 1600 - 1650 | Medium to Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-O stretch (aryl-alkyl ether) | 1200 - 1275 (asymmetric), 1000-1050 (symmetric) | Strong |

| C-N stretch (aromatic amine) | 1250 - 1340 | Strong |

| C-F stretch | 1100 - 1400 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

Interpretation and Rationale:

-

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected due to asymmetric and symmetric vibrations.[4][5] A characteristic N-H bending (scissoring) vibration will also be present.[4]

-

C-O and C-N Stretching: The C-O stretch of the aryl-alkyl ether and the C-N stretch of the aromatic amine are expected to be strong and are useful diagnostic peaks.[4][5]

-

Carbon-Halogen Stretching: The C-F and C-Cl stretching vibrations will appear in the fingerprint region and will be strong due to the large dipole moment change during the vibration.

Logical Flow for IR Spectral Interpretation

Sources

Introduction: The Strategic Value of Polysubstituted Anilines

An In-Depth Technical Guide to the Characterization of 4-Chloro-3-ethoxy-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, halogenated anilines are foundational building blocks. The strategic incorporation of halogen atoms is a well-established method for modulating a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 4-Chloro-3-ethoxy-2-fluoroaniline is a polysubstituted aromatic amine presenting a unique convergence of functional groups: a nucleophilic amine, a metabolically significant ethoxy group, and a strategic halogen pattern (chloro and fluoro) known to influence electronic properties and receptor interactions.

This guide provides a comprehensive technical framework for the synthesis, purification, and rigorous characterization of 4-Chloro-3-ethoxy-2-fluoroaniline. The methodologies detailed herein are designed to ensure the production of a well-characterized, high-purity compound suitable for downstream applications in pharmaceutical development, agrochemical synthesis, and materials research. The narrative emphasizes the causality behind experimental choices, providing a self-validating system for researchers aiming to synthesize and qualify this versatile intermediate.

Section 1: Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is paramount before its application in complex synthetic pathways. 4-Chloro-3-ethoxy-2-fluoroaniline is a solid at room temperature with the molecular formula C₈H₉ClFNO.[2]

| Property | Value | Source |

| CAS Number | 1323966-31-9 | [2] |

| Molecular Formula | C₈H₉ClFNO | [2] |

| Molecular Weight | 189.62 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Purity Specification | ≥95% | [2] |

Section 2: Synthesis and Purification Workflow

The synthesis of 4-Chloro-3-ethoxy-2-fluoroaniline typically proceeds via the reduction of its corresponding nitroaromatic precursor, a common and effective strategy for preparing anilines.[3] This approach ensures a high-yielding and clean conversion.

Synthetic Pathway: A Representative Protocol

The following protocol describes a standard hydrogenation reduction. The causality for choosing catalytic hydrogenation lies in its high efficiency and the generation of water as the only byproduct, simplifying purification.

Step 1: Reaction Setup

-

To a suitable pressure vessel, add the precursor, 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene (1.0 eq).

-

Add a suitable solvent, such as ethanol or ethyl acetate (approx. 10 mL per gram of substrate).

-

Carefully add a palladium-on-carbon catalyst (e.g., 10% Pd/C) at a loading of 1-2 mol%.

-

Seal the vessel.

Step 2: Hydrogenation

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Purification

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Chloro-3-ethoxy-2-fluoroaniline by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product of high purity.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for 4-Chloro-3-ethoxy-2-fluoroaniline.

Section 3: Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides orthogonal data, building a complete and trustworthy profile of the molecule.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecular framework.

-

Rationale for NMR: This technique maps the carbon-hydrogen framework and directly observes the fluorine environment, confirming the precise substitution pattern which is critical for predicting its chemical reactivity and biological interactions.

Predicted NMR Data (in CDCl₃):

| Technique | Predicted Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|

| ¹H NMR | ~6.8-7.2 (m, 2H) | Aromatic protons (Ar-H) |

| ~4.1 (q, 2H) | Ethoxy methylene (-OCH₂CH₃) | |

| ~3.9 (br s, 2H) | Amine protons (-NH₂) | |

| ~1.4 (t, 3H) | Ethoxy methyl (-OCH₂CH₃) | |

| ¹³C NMR | ~145-155 (C-F, C-Cl) | Aromatic carbons attached to halogens |

| ~135-145 (C-N, C-O) | Aromatic carbons attached to N and O | |

| ~115-125 | Other aromatic carbons | |

| ~65 | Ethoxy methylene (-OCH₂) | |

| ~15 | Ethoxy methyl (-CH₃) |

| ¹⁹F NMR | ~(-120 to -140) | Single fluorine on the aromatic ring |

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of purified 4-Chloro-3-ethoxy-2-fluoroaniline.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

3.1.2. Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

-

Rationale for MS: The technique provides definitive proof of the elemental composition via the exact mass. Furthermore, the isotopic pattern of chlorine provides a clear diagnostic signature, confirming its presence.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 189.

-

Isotopic Peak (M+2)⁺: A peak at m/z 191, with an intensity approximately one-third of the molecular ion peak, which is characteristic of a single chlorine atom.[4]

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of an ethyl group (-29 Da), an ethoxy group (-45 Da), and potentially HCl (-36 Da).

Caption: Proposed fragmentation pathway for 4-Chloro-3-ethoxy-2-fluoroaniline.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Rationale for IR: This method quickly confirms the presence of the amine (N-H stretch), the aromatic ring, and the ether linkage (C-O stretch), validating the gross structure of the compound.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2980 | C-H stretch | Aliphatic C-H (ethoxy) |

| 1580-1620 | C=C stretch | Aromatic Ring |

| 1200-1250 | C-O stretch | Aryl Ether (C-O-C) |

| 1000-1400 | C-F stretch | Carbon-Fluorine Bond |

| 700-850 | C-Cl stretch | Carbon-Chlorine Bond |

Chromatographic Purity Analysis

Chromatographic methods are the gold standard for quantifying the purity of a compound and detecting trace impurities.

-

Rationale for Chromatography: While spectroscopy confirms structure, chromatography quantifies purity. HPLC is the preferred method for its high resolution and suitability for non-volatile compounds like anilines, ensuring the material meets the stringent purity requirements (often >99%) for drug development.[5][6]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Prep | Dissolve sample in mobile phase to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm filter prior to injection. |

Visualizing the Characterization Logic

Caption: Logic flow for the complete characterization of the target compound.

Section 4: Applications and Safety Considerations

Relevance in Drug Development

4-Chloro-3-ethoxy-2-fluoroaniline is not merely an intermediate; it is a carefully designed building block. The aniline moiety is a privileged structure in medicinal chemistry, serving as a versatile handle for further functionalization. The specific substitution pattern is key:

-

Fluorine: The 2-fluoro substituent can induce favorable conformational biases and block metabolic oxidation at that position, enhancing drug stability.

-

Chlorine: The 4-chloro group increases lipophilicity, which can improve cell membrane permeability. It is a common feature in many approved drugs.[7]

-

Ethoxy Group: The 3-ethoxy group can participate in hydrogen bonding and also serves as a point for metabolic activity, which can be tuned to control the pharmacokinetic profile of a potential drug candidate.

This compound is an ideal starting material for synthesizing inhibitors of kinases, proteases, and other enzyme targets implicated in cancer, infectious diseases, and inflammatory disorders.[8]

Safety and Handling

As with all aniline derivatives, 4-Chloro-3-ethoxy-2-fluoroaniline should be handled with care. Based on data for structurally similar compounds like 4-chloro-3-fluoroaniline, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][11] All handling should be performed in a well-ventilated fume hood.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

References

- Vertex AI Search. 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.

- Vertex AI Search. 4-Chloro-2-fluoroaniline - SAFETY DATA SHEET.

- Beijing Xinheng Research Technology Co., Ltd. 4-Chloro-3-ethoxy-2-fluoroaniline - CAS:1323966-31-9.

- Vertex AI Search. 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.

- Ossila. 4-Chloro-3-fluoroaniline | CAS 367-22-6.

- BenchChem. Historical Context and Significance of Halogenated Anilines in Chemical Research.

- BenchChem. Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.

- BenchChem. Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- BenchChem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.

- ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Chloro-3-ethoxy-2-fluoroaniline - CAS:1323966-31-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

reduction of 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene

An In-Depth Technical Guide to the Selective Reduction of 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene

Abstract

The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. This guide provides a comprehensive technical overview of the methodologies for the to its corresponding aniline, 4-chloro-3-ethoxy-2-fluoroaniline. This transformation, while conceptually straightforward, presents a significant chemoselectivity challenge: the reduction of the nitro moiety without inducing hydrodehalogenation of the chloro-substituent or altering the fluoro and ethoxy groups. We will explore various reductive strategies, including catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation, offering field-proven insights into the rationale behind experimental design, protocol selection, and process optimization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this critical synthetic transformation.

Introduction: The Strategic Importance of 4-Chloro-3-ethoxy-2-fluoroaniline

Halogenated anilines are invaluable building blocks in medicinal chemistry and materials science.[1][2] The specific target of this reduction, 4-chloro-3-ethoxy-2-fluoroaniline, incorporates a unique substitution pattern that can be leveraged to fine-tune the physicochemical properties of a target molecule. The presence of chloro, fluoro, and ethoxy groups offers multiple points for diversification and can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, robust and selective methods for its synthesis are of high importance.

The primary challenge lies in the inherent sensitivity of aryl halides, particularly aryl chlorides, to reductive cleavage (hydrodehalogenation) under certain hydrogenation conditions.[3][4] Therefore, the selection of a reduction methodology must be a carefully considered decision, balancing reactivity with the imperative to preserve the molecule's structural integrity.

Strategic Approaches to Selective Nitro Group Reduction

The reduction of an aromatic nitro group is a well-documented transformation, but the presence of other reducible or labile functional groups necessitates a nuanced approach.[5][6] The primary strategies can be broadly categorized as follows:

-

Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profiles.[3][6] However, the choice of catalyst and conditions is critical to avoid unwanted side reactions.

-

Metal-Mediated Reductions: Classic methods using metals like iron, tin, or zinc in acidic media are robust, scalable, and often exhibit excellent chemoselectivity.[5][7]

-

Transfer Hydrogenation: This technique uses a hydrogen donor molecule in the presence of a catalyst, often providing a milder and highly selective alternative to high-pressure hydrogenation.[8][9]

The following diagram illustrates the overall transformation discussed in this guide.

Caption: General reaction scheme for the reduction of the nitroaromatic starting material.

Comparative Analysis of Reduction Methodologies

The choice of a specific protocol depends on several factors, including available equipment, scale of the reaction, and the desired purity profile of the final product. The table below provides a comparative summary of the most viable methods for the selective .

| Methodology | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages | Selectivity Concern |

| Catalytic Hydrogenation | H₂, Raney Nickel[3] | 1-50 bar H₂, 25-80 °C, Ethanol/THF | High efficiency, clean, catalyst is reusable. | Requires specialized pressure equipment. | Low risk of dehalogenation compared to Pd/C.[3] |

| Catalytic Hydrogenation | H₂, Pd/C[3] | 1-50 bar H₂, 25-50 °C, Ethanol | Very efficient, common catalyst. | High risk of hydrodechlorination.[3][4] | High. Often leads to loss of the chloro substituent. |

| Metal/Acid Reduction | SnCl₂·2H₂O, HCl[10][11] | Reflux, Ethanol/Ethyl Acetate | Excellent chemoselectivity, tolerant of many functional groups, does not require pressure equipment.[12] | Stoichiometric amounts of metal salts produce significant waste, workup can be cumbersome.[11] | Excellent. Halogens are typically stable under these conditions. |

| Metal/Acid Reduction | Fe Powder, Acetic Acid[7][13] | 50-100 °C, Ethanol/Water | Inexpensive, robust, and effective.[13][14] | Can require harsh acidic conditions and large excess of iron. | Excellent. A classic method for selective nitro reduction.[7] |

| Transfer Hydrogenation | Formic Acid, Pd/C[9] | 80-100 °C, THF/Water | Avoids high-pressure H₂, often highly selective.[8] | Can be slower than direct hydrogenation. | Good. Generally lower risk of dehalogenation than direct H₂/Pd/C. |

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the selective . As with any chemical synthesis, small-scale trials are recommended to optimize conditions before proceeding to a larger scale.

Protocol 1: Reduction using Tin(II) Chloride (Stannous Chloride)

This method is highly reliable for achieving excellent chemoselectivity, preserving the halogen substituents on the aromatic ring.[5][12] The mechanism involves electron transfer from the Sn²⁺ salt, which is oxidized to Sn⁴⁺.[11]

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene (1.0 eq).

-

Solvent Addition: Add ethanol or ethyl acetate as the solvent (approx. 10-20 mL per gram of starting material).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the stirred solution.[12]

-

Expertise & Experience: Using a stoichiometric excess of the tin salt ensures the complete reduction of the nitro group.

-

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup & Quench:

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

-

Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This step neutralizes the acid and precipitates tin salts.[12]

-

Trustworthiness: Proper neutralization is critical. A persistent white precipitate of tin oxides/hydroxides will form.

-

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

This protocol is a viable alternative to Pd/C to minimize the risk of hydrodechlorination.[3] Raney Nickel is often less aggressive in cleaving C-Cl bonds compared to palladium.

Methodology:

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene (1.0 eq) dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Expertise & Experience: Raney Nickel is often supplied as a slurry in water or ethanol and is pyrophoric when dry. Handle with appropriate care.

-

-

Reaction: Seal the vessel, purge several times with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 3-5 bar or ~50 psi).

-

Execution: Begin vigorous stirring or shaking and heat to 40-60 °C if necessary. Monitor the reaction by observing hydrogen uptake.

-

Trustworthiness: The cessation of hydrogen uptake is a reliable indicator of reaction completion.

-

-

Workup & Filtration:

-

Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

-

Expertise & Experience: It is crucial to keep the filter cake wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Workflow and Decision Logic

The selection of an appropriate reduction method is a critical decision in the synthetic planning process. The following diagrams outline a general experimental workflow and a decision-making guide.

Caption: A generalized experimental workflow for a chemical reduction reaction.

Caption: Decision-making flowchart for selecting a suitable reduction methodology.

Conclusion

The to 4-chloro-3-ethoxy-2-fluoroaniline is a synthetically valuable transformation that requires careful consideration of chemoselectivity. While standard catalytic hydrogenation with Pd/C poses a significant risk of dehalogenation, alternative methods provide robust and reliable solutions. Metal-mediated reductions using tin(II) chloride or iron powder in acidic media offer excellent selectivity and operational simplicity, making them highly suitable for various laboratory scales. For processes where metal waste is a concern and high-pressure equipment is available, catalytic hydrogenation with Raney Nickel is a superior alternative. By understanding the causal relationships between reagents, conditions, and outcomes, researchers can confidently select and execute a protocol that delivers the desired product with high fidelity and yield, paving the way for further discoveries in drug development and materials science.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

-

Mondal, J., et al. (2018). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry. Retrieved from [Link]

-

Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Sn²⁺ reduction. Retrieved from [Link]

-

Crossley, D., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation of various substituted nitro aromatic compounds.... Retrieved from [Link]

-

PubMed Central. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Advanced Science. Retrieved from [Link]

- Google Patents. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

Introduction: The Strategic Value of Polysubstituted Anilines in Modern Chemistry

An In-Depth Technical Guide to 4-Chloro-3-ethoxy-2-fluoroaniline: Properties, Synthesis, and Applications Inferred from Key Structural Isomers

Halogenated and alkoxy-substituted anilines are foundational pillars in the edifice of modern medicinal and materials chemistry. These scaffolds serve as versatile intermediates, offering multiple points for chemical modification to fine-tune the steric, electronic, and pharmacokinetic properties of target molecules.[1] The strategic placement of chloro, fluoro, and ethoxy groups, as seen in 4-Chloro-3-ethoxy-2-fluoroaniline, creates a unique chemical entity with significant potential for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2]

This guide addresses the physical and chemical properties of 4-Chloro-3-ethoxy-2-fluoroaniline. Due to the limited availability of specific, published data for this exact compound (CAS No. 1323966-31-9), this document adopts a scientifically grounded approach by providing a comprehensive technical overview through the detailed analysis of its well-characterized structural isomers, primarily 4-Chloro-2-fluoroaniline and 4-Chloro-3-fluoroaniline . The principles governing the synthesis, reactivity, analysis, and biological application of these related compounds provide a robust and insightful framework for understanding and working with 4-Chloro-3-ethoxy-2-fluoroaniline.

Part 1: Physicochemical and Spectroscopic Profile

A molecule's identity and purity are established through its physical constants and spectroscopic signatures. While specific data for 4-Chloro-3-ethoxy-2-fluoroaniline is not widely published, we can infer its likely properties by examining its constituent parts and comparing them to its isomers. The addition of an ethoxy group in place of a hydrogen atom will predictably increase the molecular weight, boiling point, and lipophilicity compared to its simpler chloro-fluoro-aniline cousins.

Comparative Physicochemical Data of Key Isomers

The following table summarizes the known properties of key structural analogues, providing a baseline for estimating the characteristics of the title compound.

| Property | 4-Chloro-2-fluoroaniline | 4-Chloro-3-fluoroaniline | 4-Bromo-3-chloro-2-fluoroaniline | Inferred for 4-Chloro-3-ethoxy-2-fluoroaniline |

| CAS Number | 57946-56-2[3] | 367-22-6[4] | 115843-99-7[5] | 1323966-31-9 |

| Molecular Formula | C₆H₅ClFN[3] | C₆H₅ClFN[4] | C₆H₄BrClFN[5] | C₈H₉ClFNO |

| Molecular Weight | 145.56 g/mol [3] | 145.56 g/mol [4] | 224.46 g/mol [5] | 189.61 g/mol |

| Appearance | Light yellow to orange clear liquid[3][6] | White to pale yellow or light brown crystalline solid[2] | Light brown to brown solid[5] | Likely a liquid or low-melting solid |

| Boiling Point | 92 °C @ 2.3 mmHg[3] | 227-228 °C @ 760 mmHg[2] | 262.7 °C @ 760 mmHg[5] | Expected to be >230 °C @ 760 mmHg |

| Melting Point | Not Applicable | 42-44 °C[2] | 51-53 °C[5] | Likely between 20-50 °C |

| Density | ~1.31 g/mL | Not readily available | ~1.8 g/cm³[5] | Expected to be ~1.2-1.3 g/mL |

| Solubility | Slightly soluble in water[7] | Moderately soluble in water; soluble in ethanol, ether[2] | Not specified | Low water solubility; soluble in organic solvents |

Core Spectroscopic Signatures for Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation. The following principles are directly applicable to 4-Chloro-3-ethoxy-2-fluoroaniline.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will be complex due to the asymmetric substitution. Expect distinct aromatic proton signals with splitting patterns influenced by both fluorine and adjacent protons. Key signals will include a quartet and a triplet for the ethoxy group (-O-CH₂-CH₃) and a broad singlet for the amine protons (-NH₂).[8]

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbons attached to fluorine and chlorine will exhibit characteristic shifts and C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic peaks corresponding to N-H stretching of the amine group (typically two bands around 3300-3500 cm⁻¹), C-H stretching in the aromatic and aliphatic regions, C=C aromatic ring stretching, and strong C-O, C-Cl, and C-F bond vibrations in the fingerprint region.[2][9]

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) is a powerful tool for identifying this compound. A critical diagnostic feature is the molecular ion peak pattern resulting from chlorine's natural isotopic abundance (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10] This will produce a characteristic [M]⁺ and [M+2]⁺ peak pair, which is an unambiguous indicator of a monochlorinated compound.[10] Fragmentation pathways would likely involve the loss of the ethoxy group or halogen atoms.

Part 2: Synthesis and Reactivity

The construction of polysubstituted anilines frequently relies on the reduction of a corresponding nitroaromatic precursor, a robust and high-yielding strategy. This approach is favored due to the wide availability of substituted nitrobenzenes and the efficiency of the nitro group reduction.

Generalized Synthetic Workflow

The synthesis of a target aniline like 4-Chloro-3-ethoxy-2-fluoroaniline would logically proceed from a corresponding nitrobenzene derivative. The workflow involves introducing the substituents onto the benzene ring, followed by the critical reduction step.

Caption: Generalized workflow for the synthesis of substituted anilines.

Exemplary Protocol: Synthesis of 4-Chloro-2-fluoroaniline via Hydrolysis

This protocol details the synthesis of a related isomer, demonstrating a common laboratory procedure that can be adapted. The choice of a hydrolysis reaction from an acetanilide precursor is an alternative to nitro-group reduction and showcases another key transformation in aniline chemistry.

Source: Adapted from PrepChem.[11]

Objective: To synthesize 4-chloro-2-fluoroaniline by hydrolyzing 4-chloro-2-fluoroacetanilide.

Materials:

-

4-chloro-2-fluoroacetanilide (155 g, 0.83 mole)

-

Ethanol (400 ml)

-

Sodium hydroxide (72.0 g, 1.8 moles)

-

Deionized water (100 ml)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 155 g of 4-chloro-2-fluoroacetanilide in 400 ml of ethanol with stirring.

-

Addition of Base: Prepare a solution of 72.0 g of sodium hydroxide in 100 ml of water. Add this solution dropwise to the stirred ethanolic solution of the acetanilide.

-

Reflux: Upon completion of the addition, heat the reaction mixture to reflux and maintain for three hours. The purpose of reflux is to accelerate the hydrolysis of the amide bond by providing sustained thermal energy.

-

Workup - Extraction: Cool the reaction mixture to ambient temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Repeat the extraction to ensure complete recovery of the product from the aqueous layer.

-

Workup - Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to remove the diethyl ether, yielding a residual oil.

-

Purification: Purify the crude oil by distillation under reduced pressure to yield the final product, 4-chloro-2-fluoroaniline.

Part 3: Applications in Research and Drug Development

The inclusion of halogen and alkoxy groups is a time-tested strategy in drug design to enhance a molecule's therapeutic profile.[12] Chlorine and fluorine, in particular, can modulate lipophilicity, improve metabolic stability, and form crucial halogen bonds with protein targets, thereby increasing binding affinity and potency.[1][13]

Role as a Pharmaceutical Intermediate

Substituted anilines like 4-Chloro-3-ethoxy-2-fluoroaniline are key building blocks for a range of active pharmaceutical ingredients (APIs). The aniline nitrogen provides a nucleophilic handle for building more complex structures, while the substituted aromatic ring forms the core of the final drug molecule.

-

Anticancer Agents: Many modern tyrosine kinase inhibitors (TKIs) used in oncology feature a substituted aniline core. For instance, the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, utilizes 3-chloro-4-fluoroaniline to construct its quinazoline core.[2]

-

Antiviral and Antimalarial Drugs: The chloro-fluoro-aniline scaffold is found in various piperidine and quinazoline derivatives investigated for antiviral and antimalarial activity.[14] The halogens are often crucial for the drug's potency.[14]

-

Agrochemicals: Beyond pharmaceuticals, these intermediates are used to develop potent herbicides and pesticides, where the specific substitution pattern dictates the biological activity against target pests.[15]

Caption: Role of a substituted aniline in the synthesis and action of Gefitinib.

Part 4: Analytical Methodologies

Reliable analytical methods are required to confirm the identity, purity, and concentration of chemical intermediates. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of non-volatile compounds like substituted anilines.

Protocol: HPLC Analysis of Chloro-Fluoro-Aniline Metabolites

This protocol is based on a method developed for monitoring exposure to 3-chloro-4-fluoroaniline by detecting its urinary metabolite. The principles of separation and detection are directly applicable to the analysis of the parent compound.

Source: Adapted from Jones K, et al. (1990).[16]

Objective: To quantify a chloro-fluoro-aniline derivative using HPLC with electrochemical detection.

Instrumentation & Reagents:

-

HPLC system with a pump, injector, and electrochemical detector.

-

Reverse-phase C18 column.

-

Mobile phase: A suitable mixture of buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile or methanol).

-

Analyte standard solutions of known concentrations.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the aniline standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution. If analyzing a complex matrix (e.g., urine), perform a sample clean-up and extraction step.

-

Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the flow rate (e.g., 1.0 mL/min).

-

Detector Setup: Set the potential of the electrochemical detector to an optimized value that provides the best signal-to-noise ratio for the aniline compound. This detection method is highly sensitive for compounds that can be oxidized or reduced.

-

Analysis: Inject a fixed volume (e.g., 20 µL) of each calibration standard, followed by the unknown samples.

-

Quantification: Record the peak area or height for each injection. Construct a calibration curve by plotting the detector response against the concentration of the standards. Determine the concentration of the unknown samples by interpolating their response from the calibration curve. This self-validating system ensures accuracy by bracketing samples with known standards.

Part 5: Safety, Handling, and Storage

Given the toxicological profile of related chloro-anilines, 4-Chloro-3-ethoxy-2-fluoroaniline must be handled with appropriate caution. The information below is derived from the safety data sheets of its close isomers and represents best practices.

Hazard Summary: This class of compounds is generally considered hazardous.[4]

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7]

-

Irritation: Causes skin and serious eye irritation.[7][17] May cause respiratory tract irritation.[7]

| GHS Hazard Statements (Representative for Isomers) |

| H302: Harmful if swallowed[4] |

| H311 + H312: Toxic/Harmful in contact with skin[4][7] |

| H331 + H332: Toxic/Harmful if inhaled[4][7] |

| H315: Causes skin irritation[4] |

| H319: Causes serious eye irritation[4] |

| H335: May cause respiratory irritation[4] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6][18] Ensure eyewash stations and safety showers are readily accessible.[17][18]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][18]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[18]

-

Respiratory Protection: If ventilation is inadequate or if working with powders, use a NIOSH/MSHA-approved respirator.[6][18]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][18]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2011).

- Sigma-Aldrich. (2026).

- Chem-Impex. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved January 19, 2026.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved January 19, 2026.

-

PubChem. (n.d.). 4-Chloro-3-fluoroaniline. Retrieved January 19, 2026, from [Link]

- Fisher Scientific. (2011).

-

PubChem. (n.d.). 4-(3-Chloro-2-fluorophenoxy)-2-ethoxyaniline. Retrieved January 19, 2026, from [Link]

- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis. Retrieved January 19, 2026.

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. Retrieved January 19, 2026.

- BLD Pharm. (n.d.). 367-22-6 | 4-Chloro-3-fluoroaniline. Retrieved January 19, 2026.

- Benchchem. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 19, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

-

PubChem. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved January 19, 2026, from [Link]

- Benchchem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved January 19, 2026.

- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 19, 2026.

- Benchchem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Retrieved January 19, 2026.

- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 19, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Chloro-3-fluoroaniline | C6H5ClFN | CID 2736511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. jelsciences.com [jelsciences.com]

- 13. youtube.com [youtube.com]

- 14. ossila.com [ossila.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

solubility of 4-Chloro-3-ethoxy-2-fluoroaniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-3-ethoxy-2-fluoroaniline in Organic Solvents

Abstract

4-Chloro-3-ethoxy-2-fluoroaniline is a substituted aromatic amine with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. A comprehensive understanding of its solubility in various organic solvents is fundamental to its application, directly impacting process development, reaction optimization, purification strategies, and formulation. This technical guide provides a deep dive into the solubility characteristics of 4-Chloro-3-ethoxy-2-fluoroaniline from a first-principles perspective. It elucidates the physicochemical properties of the molecule, explores the theoretical underpinnings of its solubility based on intermolecular forces, and presents a predictive solubility profile across different solvent classes. Crucially, this document provides a detailed, field-proven experimental protocol for researchers to determine precise solubility data in their own laboratory settings. Safety and handling protocols are also addressed to ensure best practices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Physicochemical Profile of 4-Chloro-3-ethoxy-2-fluoroaniline

The solubility behavior of a compound is intrinsically linked to its molecular structure. 4-Chloro-3-ethoxy-2-fluoroaniline (C₈H₉ClFNO) is a complex molecule whose overall polarity and capacity for intermolecular interactions are a composite of its constituent functional groups.

-

Aromatic Amine Core: The primary amine (-NH₂) attached to the benzene ring is the most influential group. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This group imparts basicity and is a primary driver of solubility in protic and polar solvents.[1][2]

-

Halogen Substituents: The chloro (-Cl) and fluoro (-F) groups are electronegative, creating significant dipole moments within the C-Cl and C-F bonds. These dipoles contribute to the molecule's overall polarity and its ability to engage in dipole-dipole interactions with polar solvents.

-

Ethoxy Group: The ethoxy (-OCH₂CH₃) group adds a degree of steric bulk. The oxygen atom can act as a hydrogen bond acceptor, while the ethyl chain introduces a non-polar, hydrophobic character.

-

Aromatic Ring: The benzene ring itself is non-polar and will interact favorably with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

Table 1: Predicted Physicochemical Properties of 4-Chloro-3-ethoxy-2-fluoroaniline

| Property | Predicted Value / Characteristic | Rationale / Comment |

| Molecular Weight | 189.61 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid (crystals or powder) at room temperature.[5] | Similar substituted anilines are solids.[5] |

| Polarity | Polar | The combination of amine, ethoxy, and halogen functional groups creates a significant net dipole moment. |

| Hydrogen Bonding | Donor and Acceptor | The -NH₂ group is a primary site for hydrogen bonding. The oxygen of the ethoxy group is a hydrogen bond acceptor. |

| Water Solubility | Low to Slight | The presence of the aromatic ring and halogen/ethoxy substituents increases hydrophobicity, likely limiting water solubility despite the polar amine group.[6][7][8] |

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[9] Dissolution is a thermodynamic process driven by the change in Gibbs free energy, which is favorable when the new interactions between solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions.

Caption: Energy balance in the dissolution process.

For 4-Chloro-3-ethoxy-2-fluoroaniline, the key interactions governing its solubility are:

-

Hydrogen Bonding: This is the strongest intermolecular force. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents.

-

Dipole-Dipole Interactions: The molecule's polarity makes it amenable to dissolution in polar aprotic solvents (e.g., acetone, ethyl acetate) that also possess strong dipoles.

-

Van der Waals Forces (London Dispersion Forces): These are weaker, non-specific interactions that will be the primary mechanism for solubility in non-polar solvents (e.g., hexane, toluene). The large aromatic ring contributes significantly to these forces.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles, a qualitative solubility profile can be predicted. Researchers should use this as a starting point and confirm with experimental data.

Table 2: Predicted Qualitative Solubility of 4-Chloro-3-ethoxy-2-fluoroaniline

| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Solute-Solvent Interaction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the amine and ethoxy groups is the dominant, highly favorable interaction. |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent. |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low | Solubility is limited and relies on weaker van der Waals forces between the aromatic ring and the solvent. The polar groups hinder dissolution.[2] |

Generally, all amines are soluble in organic solvents like diethyl ether or dichloromethane.[1] The aromaticity of the amine and the chosen solvent plays a role, with aromatic amines being more soluble in aromatic solvents.[10]

Gold-Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method

To obtain accurate, quantitative solubility data, the equilibrium shake-flask method is the universally recognized gold standard.[11][12] It measures the thermodynamic equilibrium solubility of a compound at a given temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment

-

4-Chloro-3-ethoxy-2-fluoroaniline (high purity solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks with screw caps

-

Thermostatic orbital shaker or temperature-controlled water bath

-

Centrifuge with appropriate tubes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of solid 4-Chloro-3-ethoxy-2-fluoroaniline to a vial containing a precisely known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[11][13] It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[11]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, either centrifuge the vials at high speed or filter the supernatant through a syringe filter chemically compatible with the solvent.[12] This step is critical to prevent suspended microparticles from artificially inflating the measured concentration.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is common.

-

Quantitative Analysis: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the analyte in the same solvent is required for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final solubility in standard units such as mg/mL or mol/L. A minimum of three replicate determinations is recommended for statistical validity.[11]

Safety, Handling, and Storage

Substituted anilines, as a class, require careful handling due to potential toxicity. While a specific Safety Data Sheet (SDS) for 4-Chloro-3-ethoxy-2-fluoroaniline is not widely available, data from closely related compounds like 4-chloro-3-fluoroaniline and 4-chloro-2-fluoroaniline provide essential guidance.[5][6][14][15]

-

Hazards: These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[6][14] They can cause skin and serious eye irritation, and may cause respiratory irritation.[6][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound is expected to be stable under recommended storage conditions.[5]

Conclusion

While specific, published quantitative solubility data for 4-Chloro-3-ethoxy-2-fluoroaniline is scarce, a robust understanding of its behavior can be derived from fundamental chemical principles. The molecule's structure, rich with polar functional groups, suggests high solubility in polar protic and aprotic organic solvents, with limited solubility in non-polar media. This guide provides the theoretical framework for making informed solvent choices and, more importantly, equips researchers with the authoritative shake-flask methodology to generate precise, reliable solubility data tailored to their specific experimental conditions. Adherence to the outlined safety protocols is paramount when handling this and related chemical compounds.

References

-

Chemsrc. 4-Chloro-3-fluoroaniline | CAS#:367-22-6. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]

-

MDPI. Summary of solubility measurement protocols of each company before harmonization. Available from: [Link]

-

PubChem. 4-Chloro-3-fluoroaniline | C6H5ClFN | CID 2736511. Available from: [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]

-

Springer. Handbook of Solubility Data for Pharmaceuticals. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Available from: [Link]

-

ResearchGate. Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

National Council of Educational Research and Training. Organic Chemistry II. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Available from: [Link]

-

Quora. Are amines soluble in organic solvents?. Available from: [Link]

-

University of Alberta. Solubility of Benzene in Aqueous Solutions of Monoethanolamine. Available from: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

In-depth Technical Guide. An overview on Common Organic Solvents and their Toxicity. Available from: [Link]

-

Reddit. Solubility in organic solvents and water. Available from: [Link]

-

PubChem. 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline. Available from: [Link]

Sources

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. 4-Chloro-3-fluoroaniline | CAS#:367-22-6 | Chemsrc [chemsrc.com]

- 4. 4-Chloro-3-fluoroaniline | C6H5ClFN | CID 2736511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. quora.com [quora.com]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Safe Handling of 4-Chloro-3-ethoxy-2-fluoroaniline for Research and Development

Disclaimer: The following guide is based on a comprehensive analysis of safety data for structurally analogous compounds due to the limited availability of specific safety and toxicological information for 4-Chloro-3-ethoxy-2-fluoroaniline. The principles of chemical safety dictate that in the absence of specific data, a substance should be handled with the precautions appropriate for its most hazardous structural analogs. The information herein is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough in-house risk assessment and adherence to all applicable local, state, and federal regulations.

Introduction: A Proactive Approach to the Safety of a Novel Anilino-Compound

This guide synthesizes the known hazards of closely related chloro-, fluoro-, and ethoxy-substituted anilines to provide a robust framework for the safe handling of this specific molecule. The underlying principle of this guide is to treat 4-Chloro-3-ethoxy-2-fluoroaniline with a high degree of caution, assuming it may possess hazards similar to or greater than its analogs.

Hazard Identification and GHS Classification: An Evidence-Based Postulation

Based on the Globally Harmonized System (GHS) classifications of analogous compounds such as 4-chloro-3-fluoroaniline and 4-chloro-2-fluoroaniline, 4-Chloro-3-ethoxy-2-fluoroaniline should be presumptively classified as hazardous.[1][2][3][4]

Postulated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][4] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Key Mechanistic Insights:

-

Aniline Toxicity: Anilines as a class are known to be absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be fatal.[2] The onset of symptoms may be delayed for several hours.[2]

-

Halogenation and Toxicity: The presence of chlorine and fluorine atoms on the aniline ring can significantly influence the compound's reactivity and toxicological profile. Halogenation can enhance skin absorption and may contribute to the persistence of the compound in biological systems.

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent, multi-layered approach to exposure control is mandatory when handling 4-Chloro-3-ethoxy-2-fluoroaniline. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 4-Chloro-3-ethoxy-2-fluoroaniline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[1]

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use and changed frequently.[1][5] | To prevent skin contact, which is a primary route of exposure for anilines.[6] |

| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[5] | To protect against splashes and airborne particles that can cause serious eye irritation.[7] |

| Skin and Body Protection | A laboratory coat must be worn to prevent contamination of personal clothing.[5] For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons and sleeves should be considered. | To provide a barrier against accidental skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.[3] | To prevent inhalation of dust or vapors, a significant route of potential exposure. |

DOT Graph: PPE Selection Logic

Caption: PPE selection based on exposure routes for 4-Chloro-3-ethoxy-2-fluoroaniline.

Handling and Storage Procedures: Ensuring Chemical Integrity and Safety

Proper handling and storage are crucial to prevent accidental exposure and maintain the stability of the compound.

Handling Protocol

-

Designated Area: Establish a designated area for working with 4-Chloro-3-ethoxy-2-fluoroaniline. This area should be clearly marked.[8]

-

Pre-Operational Checks: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

-

Dispensing: When handling the solid, avoid creating dust. Use appropriate tools for transferring the material.

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[9]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Storage Conditions

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents.[10]

-

Security: Store in a locked cabinet or a restricted access area.[1]